1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-4-2-3-5-16(14)22-18(24)21-12-15-6-10-23(11-7-15)17-13-19-8-9-20-17/h2-5,8-9,13,15H,6-7,10-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMGQDWBVQHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a novel small molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the urea linkage : The reaction between an isocyanate and an amine derivative leads to the formation of the urea bond.
- Incorporation of the pyrazinyl and piperidinyl moieties : These functional groups are integrated through strategic synthetic pathways, often involving coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a related series of compounds demonstrated IC50 values indicating potent activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines:
| Compound | IC50 (A549) | IC50 (HCT-116) |
|---|---|---|
| This compound | TBD | TBD |
| Sorafenib (control) | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
The structure-activity relationship (SAR) analyses suggest that modifications in the piperidine ring significantly impact biological activity, with certain substitutions enhancing potency against specific cancer types .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of key signaling pathways : The compound may interfere with critical pathways such as Raf/MEK/ERK, which are often dysregulated in cancer.
- Induction of apoptosis : Evidence suggests that compounds in this class can trigger programmed cell death in malignant cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Antiproliferative Activity : A series of diaryl ureas were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that compounds with specific structural features exhibited significant activity, suggesting a potential role for this class in cancer therapy .
- Molecular Docking Studies : Computational studies have shown that the target compound can form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and efficacy as an inhibitor .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several urea derivatives reported in the literature. Key variations lie in the substituents on the piperidine ring and the aryl/alkyl groups attached to the urea backbone. Below is a comparative analysis (Table 1):
Table 1. Structural and Molecular Comparison of Urea Derivatives
*From ; †From (sEH inhibitor); ‡From (sEH probe); §From .
Key Observations :
- Aryl Group Diversity : The o-tolyl group in the target compound provides moderate steric bulk compared to the electron-withdrawing trifluoromethyl group in Compound 8 or the bulky adamantane in ACPU .
- Molecular Weight : The target compound (338.41 g/mol) is smaller than ACPU (478.59 g/mol), suggesting better membrane permeability .
Physicochemical and Pharmacokinetic Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Melting Point : Compound 8 () melts at 221.3–225.6°C , typical for crystalline urea derivatives with strong intermolecular hydrogen bonding .
- Lipophilicity : The o-tolyl group’s methyl substituent increases hydrophobicity compared to 4-fluorobenzyl (), which may enhance tissue penetration .
- Elemental Analysis : Compound 8 () shows close alignment between expected and observed C, H, and N values (C: 58.41% vs. 58.21%; N: 11.39% vs. 11.31%), confirming synthetic purity .
Preparation Methods
Reaction Design and Mechanistic Basis
The hypervalent iodine reagent PhI(OAc)₂ has emerged as a versatile mediator for constructing unsymmetrical ureas via direct coupling of amides and amines under mild conditions. This method circumvents traditional isocyanate intermediates, which often require hazardous reagents like phosgene. For 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea , the synthesis involves two key components:
- Amide component : o-Tolylbenzamide (1a ), synthesized from o-toluidine and benzoyl chloride.
- Amine component : (1-(Pyrazin-2-yl)piperidin-4-yl)methanamine (2a ), prepared via nucleophilic substitution of 4-(aminomethyl)piperidine with 2-chloropyrazine.
The reaction proceeds through an iodonium intermediate (A ), which undergoes Hofmann rearrangement to generate an isocyanate (B ) in situ. Subsequent nucleophilic attack by 2a yields the target urea.
Optimized Reaction Conditions
- Reagents : PhI(OAc)₂ (2 equiv), K₃PO₄ (2 equiv), 1a (1 equiv), 2a (2 equiv)
- Solvent : 1,2-Dichloroethane (DCE, 12 M)
- Temperature : 80°C, 18 hours
- Workup : Silica gel chromatography (petroleum ether/acetone = 85:15)
- Yield : 62–78% for analogous substrates
Key Advantages :
- No requirement for inert atmosphere or metal catalysts.
- Tolerance of polar functional groups (e.g., pyrazine’s nitrogen atoms).
Carbamoyl Chloride Route via Phosgene Alternatives
Traditional Carbamoylation Strategy
Patent literature describes carbamoylation of amines using carbamoyl chlorides, albeit with phosgene-derived reagents. For the target compound, this approach involves:
- Synthesis of o-tolylcarbamoyl chloride (3 ) from o-toluidine and triphosgene.
- Reaction of 3 with (1-(Pyrazin-2-yl)piperidin-4-yl)methanamine (2a ) in dichloromethane with triethylamine.
Reaction Scheme :
o-Tolylcarbamoyl chloride (3) + 2a → Target Urea + HCl (quenched by Et₃N)
Challenges :
- Handling of moisture-sensitive 3 necessitates strict anhydrous conditions.
- Low yields (≤45%) due to competing hydrolysis.
Palladium-Catalyzed Suzuki Coupling for Pyrazine Installation
Retrosynthetic Disconnection
Patent EP2498775A1 highlights Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups to piperidine scaffolds. Applying this to the target compound:
- Piperidine core : 4-(Bromomethyl)piperidine-1-carboxylate (4 )
- Pyrazine partner : Pyrazin-2-ylboronic acid (5 )
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 6 hours
Post-Coupling :
- Hydrolysis of the carboxylate protecting group.
- Urea formation via CDI-mediated coupling with o-toluidine.
Yield : 70% for pyrazine installation, 82% for urea formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Safety Profile | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Hypervalent Iodine | 62–78 | High | Moderate | Excellent |
| Carbamoyl Chloride | 45–65 | Low | Low | Moderate |
| Suzuki Coupling | 70–82 | Moderate | High | Excellent |
Key Observations :
- The hypervalent iodine method offers the best balance of safety and efficiency but requires stoichiometric PhI(OAc)₂.
- Suzuki coupling enables modular pyrazine introduction but demands rigorous palladium removal for pharmaceutical applications.
Characterization and Analytical Data
Spectral Data (Representative Example)
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazine-H), 7.20–7.05 (m, 4H, o-tolyl), 4.10 (d, J = 12 Hz, 2H, piperidine-CH₂), 3.55 (t, J = 6 Hz, 1H, NH), 2.85–2.70 (m, 2H, piperidine-CH₂), 2.32 (s, 3H, CH₃), 1.90–1.50 (m, 5H, piperidine).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₂N₅O [M+H]⁺: 340.1871; found: 340.1869.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient)
- Melting Point : 152–154°C (decomposition observed above 160°C).
Q & A
Q. What are the standard synthetic routes for 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core. Key steps include:
- Coupling of pyrazine : Introducing the pyrazin-2-yl group to the piperidine via nucleophilic substitution or transition metal-catalyzed cross-coupling .
- Urea formation : Reacting the piperidine intermediate with o-tolyl isocyanate or via carbodiimide-mediated coupling . Optimization requires precise control of temperature (e.g., 60–80°C for urea formation), solvent choice (polar aprotic solvents like DMF for solubility), and catalysts (e.g., DMAP for acyl transfer). Reaction progress is monitored using TLC or HPLC to ensure purity and yield .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazine and piperidine moieties. Aromatic protons in the o-tolyl group appear as distinct multiplet patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₂N₆O) and isotopic distribution .
- HPLC-PDA : Assesses purity (>95%) and identifies byproducts using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or phosphatases due to structural similarity to urea-based inhibitors (e.g., IC₅₀ determination via fluorescence polarization) .
- Cellular viability assays : Use MTT or ATP-luminescence in cancer cell lines to screen for antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to identify affinity (Kᵢ values) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action involving enzyme or receptor targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes and active-site interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Kinetic studies : Use stopped-flow spectroscopy to measure on/off rates (kₒₙ, kₒff) and infer residence time .
Q. What computational strategies enhance the design and optimization of this compound’s synthesis?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies for urea formation) using DFT (B3LYP/6-31G*) .
- Machine learning (ML) : Train models on reaction yield datasets to identify optimal solvent/catalyst combinations .
- Molecular docking : Screen virtual libraries against target proteins (e.g., PARP1) to prioritize derivatives for synthesis .
Q. How should researchers address discrepancies in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and control for variables like cell line heterogeneity or assay protocols .
- Structure-Activity Relationship (SAR) profiling : Synthesize analogs with systematic modifications (e.g., o-tolyl → m-tolyl) to isolate critical pharmacophores .
- Orthogonal validation : Confirm activity in secondary assays (e.g., CRISPR knockouts of putative targets) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .
- Ventilation : Use fume hoods for synthesis and weighing to minimize inhalation risks .
- Waste disposal : Neutralize urea derivatives with acidic hydrolysis (1M HCl) before disposal in designated chemical waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
